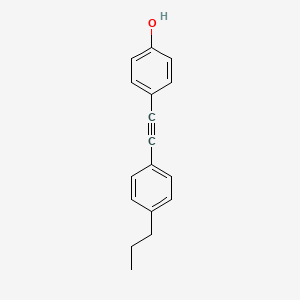
4-((4-Propylphenyl)ethynyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Propylphenyl)ethynyl)phenol is an organic compound with the molecular formula C17H16O It is a derivative of phenol, characterized by the presence of a propyl group and an ethynyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Propylphenyl)ethynyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and environmentally friendly, providing high yields of substituted phenols under mild conditions . Another method involves the nucleophilic aromatic substitution of aryl halides, which can be catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-((4-Propylphenyl)ethynyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides, alkyl halides, and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters, ethers, or other substituted phenols.
科学研究应用
4-((4-Propylphenyl)ethynyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 4-((4-Propylphenyl)ethynyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, enzymes, or other biomolecules, affecting their function. The ethynyl group can participate in π-π interactions with aromatic residues, further modulating the activity of the target molecules .
相似化合物的比较
Similar Compounds
4-Propylphenol: Similar in structure but lacks the ethynyl group.
4-Ethynylphenol: Similar but lacks the propyl group.
4-((4-Methylphenyl)ethynyl)phenol: Similar but has a methyl group instead of a propyl group.
Uniqueness
4-((4-Propylphenyl)ethynyl)phenol is unique due to the combination of the propyl and ethynyl groups, which confer distinct chemical and physical properties.
属性
分子式 |
C17H16O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
4-[2-(4-propylphenyl)ethynyl]phenol |
InChI |
InChI=1S/C17H16O/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-7,10-13,18H,2-3H2,1H3 |
InChI 键 |
SVODSTPAIRWURL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


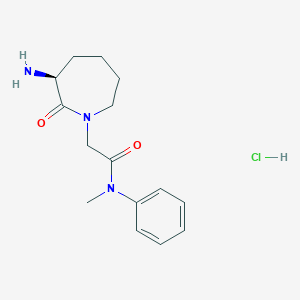
![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
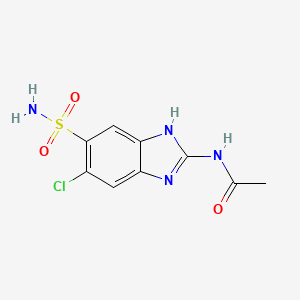
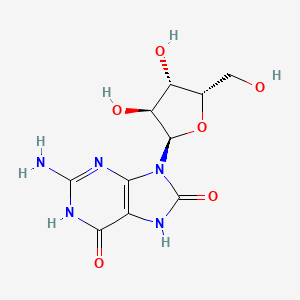
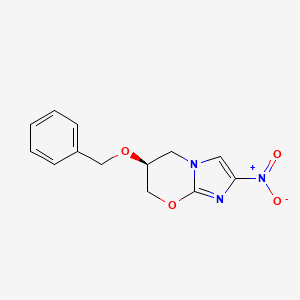

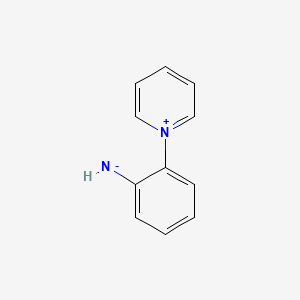

![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
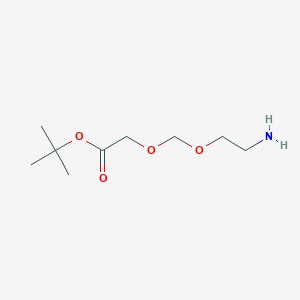
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)

![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)

